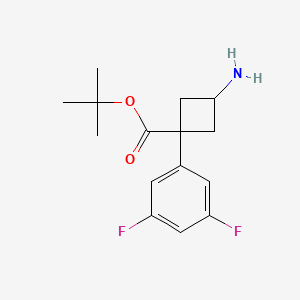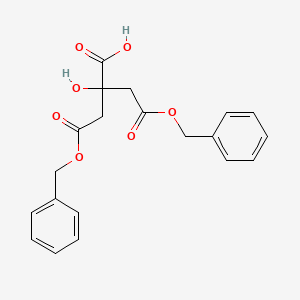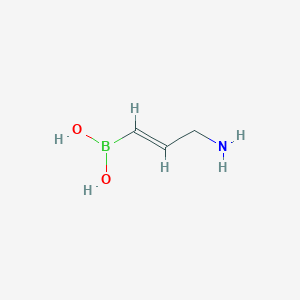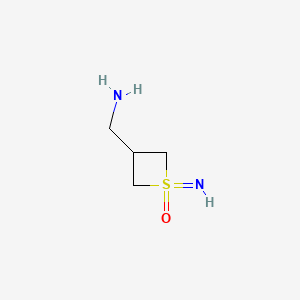![molecular formula C12H12O4 B15296497 3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid is an organic compound that features a cyclopropyl group attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of a benzoic acid derivative with diazomethane in the presence of a catalyst to form the cyclopropyl group. The methoxycarbonyl group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl group may also play a role in binding interactions and enhancing the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another compound with a methoxycarbonyl group and a bicyclic structure.
Cyclopropyl-methoxycarbonyl metomidate: An etomidate analog with a cyclopropyl and methoxycarbonyl group.
Uniqueness
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid is unique due to its combination of a cyclopropyl group and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-(1-methoxycarbonylcyclopropyl)benzoic acid |
InChI |
InChI=1S/C12H12O4/c1-16-11(15)12(5-6-12)9-4-2-3-8(7-9)10(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
HSCNDIMBRPLCQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)C2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)

![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)

![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)




![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)


![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
